molecular formula C12H21NO4 B13016653 tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13016653
M. Wt: 243.30 g/mol
InChI Key: QMWZANYLPBQFME-BXKDBHETSA-N
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Description

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and hydroxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets in the body. The compound may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • tert-Butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate

Uniqueness

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it offers unique opportunities for the development of new pharmaceuticals and chemical entities .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1

InChI Key

QMWZANYLPBQFME-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)O

Origin of Product

United States

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